molecular formula C15H12O4 B12005945 2-(Acetyloxy)biphenyl-3-carboxylic acid CAS No. 60821-26-3

2-(Acetyloxy)biphenyl-3-carboxylic acid

Cat. No.: B12005945
CAS No.: 60821-26-3
M. Wt: 256.25 g/mol
InChI Key: DFYLFXFLGUKTNL-UHFFFAOYSA-N
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Description

2-(Acetyloxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, featuring an acetyloxy group at the second position and a carboxylic acid group at the third position of the biphenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)biphenyl-3-carboxylic acid typically involves the acetylation of biphenyl-3-carboxylic acid. One common method is the reaction of biphenyl-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed to yield biphenyl-3-carboxylic acid and acetic acid.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Esterification: Alcohols in the presence of acid catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: Biphenyl-3-carboxylic acid and acetic acid.

    Esterification: Biphenyl-3-carboxylate esters.

    Reduction: Biphenyl-3-methanol.

Scientific Research Applications

2-(Acetyloxy)biphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a prodrug for biphenyl-3-carboxylic acid.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)biphenyl-3-carboxylic acid depends on its chemical structure and the specific application. In biological systems, it may act by releasing biphenyl-3-carboxylic acid upon hydrolysis, which can then interact with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

    Biphenyl-3-carboxylic acid: The parent compound without the acetyloxy group.

    4-(Acetyloxy)biphenyl-3-carboxylic acid: A positional isomer with the acetyloxy group at the fourth position.

    2-Hydroxybiphenyl-3-carboxylic acid: A hydroxyl derivative.

Uniqueness: 2-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted applications in various fields, distinguishing it from other biphenyl derivatives.

Properties

CAS No.

60821-26-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-acetyloxy-3-phenylbenzoic acid

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(17)18/h2-9H,1H3,(H,17,18)

InChI Key

DFYLFXFLGUKTNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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